molecular formula C20H23N3OS B12300695 2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12300695
M. Wt: 353.5 g/mol
InChI Key: UFFIEKKGAXWBPP-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, typically involves the cyclization of thiophene derivatives with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has been studied for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its potential as a cytochrome bd oxidase inhibitor sets it apart from other thienopyrimidine derivatives .

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H23N3OS/c1-2-3-12-24-14-10-8-13(9-11-14)19-22-18(21)17-15-6-4-5-7-16(15)25-20(17)23-19/h8-11H,2-7,12H2,1H3,(H2,21,22,23)

InChI Key

UFFIEKKGAXWBPP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)N

Origin of Product

United States

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